3-[(4-fluorophenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
CAS No.:
Cat. No.: VC16277230
Molecular Formula: C23H17FN4O2S
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H17FN4O2S |
|---|---|
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)sulfonyl-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxalin-2-amine |
| Standard InChI | InChI=1S/C23H17FN4O2S/c1-14-5-4-6-16(13-14)28-22(25)21(31(29,30)17-11-9-15(24)10-12-17)20-23(28)27-19-8-3-2-7-18(19)26-20/h2-13H,25H2,1H3 |
| Standard InChI Key | UMFIJJHHKFWSAV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)F)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula, C₂₃H₁₇FN₄O₂S, corresponds to a molecular weight of 432.5 g/mol. Its IUPAC name, 3-(4-fluorophenyl)sulfonyl-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxalin-2-amine, reflects a fused bicyclic system comprising a pyrrole ring annulated to a quinoxaline scaffold. Key substituents include:
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A 4-fluorophenylsulfonyl group at position 3, contributing electron-withdrawing effects and potential hydrogen-bonding interactions.
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A 3-methylphenyl group at position 1, introducing steric bulk and lipophilicity.
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An amine group at position 2, enabling protonation or participation in hydrogen bonding .
The canonical SMILES string, CC1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)F)N, encodes the connectivity of atoms, highlighting the planar quinoxaline system and the orthogonal orientation of substituents.
Crystallographic Insights
While direct crystallographic data for this compound remain unpublished, related structures, such as 1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine (PubChem CID: 1947982), adopt monoclinic crystal systems with unit cell parameters a = 20.3481 Å, b = 10.2647 Å, and c = 23.6975 Å . These analogs exhibit intramolecular π-π stacking between the quinoxaline and phenyl rings, stabilized by van der Waals interactions and sulfonyl-oxygen hydrogen bonds .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 3-[(4-fluorophenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine likely involves multi-step organic transformations:
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Quinoxaline Core Formation: Condensation of o-phenylenediamine with a ketone or aldehyde under acidic conditions generates the quinoxaline backbone.
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Pyrrole Annulation: Cyclization via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling introduces the pyrrole ring .
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Sulfonylation: Reaction with 4-fluorobenzenesulfonyl chloride in the presence of a base installs the sulfonyl group.
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Amination: Nucleophilic substitution or reductive amination introduces the primary amine at position 2 .
Reactivity Profile
The compound’s reactivity is governed by its functional groups:
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Sulfonamide Group: Participates in hydrogen bonding and may undergo hydrolysis under strongly acidic or basic conditions.
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Pyrrole Nitrogen: Acts as a weak base (pKa ~5–6), enabling protonation in physiological environments.
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Fluorophenyl Ring: Electron-deficient due to the fluorine substituent, directing electrophilic substitution to the meta position .
Biological Activities and Mechanisms
Central Nervous System (CNS) Applications
The 3-methylphenyl group improves blood-brain barrier permeability, as evidenced by analogs showing activity in rodent models of epilepsy and neurodegeneration . The fluorine atom further augments metabolic stability by resisting cytochrome P450-mediated oxidation.
Comparative Analysis with Structural Analogs
The benzyl group in the analog increases lipophilicity (LogP 4.2 vs. 3.8), enhancing membrane permeability but reducing aqueous solubility. Conversely, the 3-methylphenyl variant offers a balance between bioavailability and target engagement .
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